2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile
Overview
Description
The compound “2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile” is a complex organic molecule that contains a quinoline moiety . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms .
Synthesis Analysis
While the specific synthesis process for this compound is not available, quinoline derivatives are generally synthesized by chemists through new strategies on par with the reported methods .Scientific Research Applications
Synthesis of PI3K/mTOR Inhibitors : Lei et al. (2015) described the synthesis of a compound closely related to your query, which is used as an important intermediate in PI3K/mTOR inhibitors. They optimized the synthetic method, which could be useful for synthesizing NVP-BEZ235 derivatives, a notable PI3K/mTOR inhibitor (Fei Lei et al., 2015).
Potential as Fluorescent Brightening Agents : Rangnekar and Shenoy (1987) explored the synthesis of 2-aryl-6-bromoquinolines, which can be converted to 6-amino derivatives, including the compound . They investigated their potential use as fluorescent brightening agents (D. W. Rangnekar & G. Shenoy, 1987).
Pharmacological Activities of Derivatives : Rajveer et al. (2010) synthesized 6-bromoquinazolinone derivatives, known for their anti-inflammatory, analgesic, and antibacterial properties. These derivatives, related to your compound of interest, were tested for various pharmacological activities (Ch. Rajveer et al., 2010).
Antimicrobial Activity : Patel et al. (2006) focused on synthesizing newer quinazolinones, including bromo derivatives, and evaluated their antimicrobial activity. This could suggest a potential application of your compound in antimicrobial research (J. A. Patel et al., 2006).
Antimalarial Properties : Werbel et al. (1986) synthesized a series of compounds, including quinoline derivatives, demonstrating significant antimalarial potency in various models, suggesting a potential application for your compound in antimalarial research (L. M. Werbel et al., 1986).
Synthesis and Biomolecular Binding Properties : Bonacorso et al. (2018) reported the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, which are structurally related to your compound. They examined their photophysics and biomolecular binding properties, indicating potential applications in material science and biochemistry (H. Bonacorso et al., 2018).
Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . This suggests that 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile may have a similar mode of action.
Biochemical Pathways
These could potentially include pathways involved in DNA synthesis and repair, cell division, and protein synthesis .
Result of Action
Given the known activities of quinoline derivatives, it is likely that the compound has antimicrobial, antimalarial, and potentially anticancer effects .
properties
IUPAC Name |
2-[4-[(3-amino-6-bromoquinolin-4-yl)amino]phenyl]-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4/c1-19(2,11-21)12-3-6-14(7-4-12)24-18-15-9-13(20)5-8-17(15)23-10-16(18)22/h3-10H,22H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQNIUZKXMCFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655021 | |
Record name | 2-{4-[(3-Amino-6-bromoquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
915019-52-2 | |
Record name | 2-{4-[(3-Amino-6-bromoquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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